molecular formula C5H7N5 B085579 Pyrimidine-2-carbohydrazonamide CAS No. 1005-03-4

Pyrimidine-2-carbohydrazonamide

Cat. No. B085579
CAS RN: 1005-03-4
M. Wt: 137.14 g/mol
InChI Key: HXNCJZYYCKSCAK-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The spectral behavior of the studied pyrimidine‑2‑thiones based compounds matches the previously published experimental results . In another work, a pyrimidine-based ligand, N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide hydrate (APPH · H2O), and its binuclear complex of cadmium, [Cd(μ-APPH)Br]2, were prepared and identified by elemental analysis, FT-IR, 1H NMR spectroscopy as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

While specific chemical reactions involving Pyrimidine-2-carbohydrazonamide were not found, computational tools in investigating of spectral heterocyclic compounds based on pyrimidine‑2‑thiones have been used to identify their molecular and electronic behavior .


Physical And Chemical Properties Analysis

Computational spectroscopic analytical items (IR, NMR, and UV–Vis) were calculated using the more popular DFT methods and the predicted results were compared with the reported experimental ones . Some molecular properties (ionization energy, electron affinity, energy gap, hardness, electronegativity, electrophilicity index, static dipole moment and average linear polarizability) of these Schiff bases were computed at B3LYP/6-31G (d,p) level in aqueous phase .

Scientific Research Applications

  • Anti-inflammatory Agent : 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a pyrimidine nucleoside, has been found to be an anti-inflammatory agent used in treating adjuvant-induced arthritis. It is structurally related to pyrimidine-2-carbohydrazonamide and indicates the potential of pyrimidine derivatives in inflammation and arthritis treatments (Rajeswaran & Srikrishnan, 2008).

  • Anticancer Activity : Tetrahydropyrimidine carboxamide derivatives have shown potential antitumor activities. Specifically, they have been studied for their inhibitory action on tumor growth and improving blood parameters like hemoglobin, RBC, platelets, and WBC in breast cancer treatments (Jayanthi, Venkatesh, & Thirunavukkarasu, 2015).

  • Diabetes Treatment : Novel Pyrimidine-5-carboxamide compounds have been investigated as Nicotinamide N-methyltransferase (NNMT) inhibitors for treating diabetes, metabolic syndrome, and chronic kidney disease. This indicates the role of pyrimidine derivatives in enzymatic inhibition relevant to metabolic disorders (Sabnis, 2021).

  • Antioxidant Properties : Bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, a series of novel pyrimidine derivatives, have been synthesized and evaluated for their antioxidant properties, indicating the potential use of these compounds in oxidative stress-related diseases (Rani et al., 2012).

  • Cadimium Complexes : A binuclear Cd(II) complex involving pyrimidine-based ligands was prepared and identified, demonstrating the role of pyrimidine derivatives in complex formation with metals for potential applications in material science and coordination chemistry (Hosseini et al., 2020).

  • Synthetic Versatility and Biological Activity : Pyrimidine is a significant heterocycle with diverse biological activities. The synthesis of pyrimidine and its reactions provide vast scope in medicinal chemistry, indicating its role in developing antimicrobial, anticancer, anti-inflammatory, and analgesic agents (Verma et al., 2020).

Future Directions

Pyrimidine is a pharmacologically important moiety that exhibits diverse biological activities. This review reflects the growing significance of transition metal-catalyzed reactions for the synthesis of pyrimidines . The aim of the authors with this update (2017–2023) is to drive the designing of new transition metal-mediated protocols for pyrimidine synthesis .

properties

IUPAC Name

N'-aminopyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c6-4(10-7)5-8-2-1-3-9-5/h1-3H,7H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCJZYYCKSCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40707526
Record name Pyrimidine-2-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-2-carbohydrazonamide

CAS RN

1005-03-4
Record name Pyrimidine-2-carbohydrazonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40707526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-2-carbohydrazonamide
Reactant of Route 2
Pyrimidine-2-carbohydrazonamide
Reactant of Route 3
Pyrimidine-2-carbohydrazonamide
Reactant of Route 4
Pyrimidine-2-carbohydrazonamide
Reactant of Route 5
Pyrimidine-2-carbohydrazonamide
Reactant of Route 6
Pyrimidine-2-carbohydrazonamide

Citations

For This Compound
3
Citations
S Hosseini, Z Mardani, K Moeini… - … für Naturforschung B, 2020 - degruyter.com
… In this work, a new binuclear complex of cadmium(II), [Cd(μ-APPH)Br] 2 (1); APPH: N′-(amino(pyrimidin-2-yl)methylene)pyrimidine-2-carbohydrazonamide, and the hydrate of this …
Number of citations: 7 www.degruyter.com
BS Lady - 2013 - trace.tennessee.edu
The work of this dissertation describes the design and synthesis of 1, 2, 4-triazine ligands and other N-containing heterocycles and their use in the copper-catalyzed azide-alkyne …
Number of citations: 4 trace.tennessee.edu
AL Prince - 2011 - trace.tennessee.edu
Over the last decade, the domain of click chemistry has grown exponentially and has significantly impacted the fields of organic synthesis, medicinal chemistry, molecular biology, and …
Number of citations: 2 trace.tennessee.edu

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